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Introduction

PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of
enzymes involved in the degradation of extracellular matrix components.[1][2] These enzymes
play a crucial role in tissue remodeling during various physiological and pathological
processes.[3] PG-116800 exhibits high affinity for several MMPs, including MMP-2, -3, -8, -9,
-13, and -14, while showing lower affinity for MMP-1 and -7.[1][2] This profile led to its
investigation in clinical trials for conditions where MMPs are thought to be key drivers of
pathology, notably in preventing left ventricular remodeling after myocardial infarction and in
slowing the progression of osteoarthritis. This guide provides a comprehensive review and
comparison of the clinical trial outcomes for PG-116800 in these two distinct therapeutic areas.

Myocardial Infarction: The PREMIER Trial

The "Prevention of Myocardial Infarction Early Remodeling" (PREMIER) trial was a key phase
Il study designed to evaluate the efficacy and safety of PG-116800 in patients following a first
ST-segment elevation myocardial infarction (STEMI). The primary hypothesis was that by
inhibiting MMPs, PG-116800 would attenuate the adverse remodeling of the left ventricle, a
process strongly associated with the development of heart failure.

Experimental Protocol
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The PREMIER trial was an international, randomized, double-blind, placebo-controlled study.[4]
[5] A total of 253 patients with their first STEMI and a left ventricular ejection fraction between
15% and 40% were enrolled within 48 hours of the event.[4][5] Participants were randomly
assigned to receive either 200 mg of PG-116800 twice daily or a placebo for 90 days.[4] The
primary endpoint was the change in left ventricular end-diastolic volume index (LVEDVI) at 90
days, as assessed by serial echocardiography.[4] Secondary endpoints included changes in
other echocardiographic parameters and clinical outcomes.[4]

Echocardiography Protocol: While the specific, detailed protocol for the PREMIER trial is not
publicly available, standard clinical trial protocols for echocardiography assessing left
ventricular remodeling typically involve the following:

e Image Acquisition: Standard 2D transthoracic echocardiograms are performed at baseline
and at specified follow-up intervals (e.g., 90 days).[6][7]

e Ventricular Volume and Function Assessment: Left ventricular end-diastolic and end-systolic
volumes are measured from apical two- and four-chamber views using the biplane method of
disks (modified Simpson's rule).[6] Ejection fraction is calculated from these volumes.

¢ Indexing: Ventricular volumes are indexed to body surface area to account for differences in
patient size.[6]

e Quality Control: To ensure consistency and reduce variability, echocardiograms in clinical
trials are often analyzed at a central core laboratory by experienced sonographers and
cardiologists who are blinded to treatment allocation.[8]

Clinical Trial Outcomes

The PREMIER trial failed to demonstrate a beneficial effect of PG-116800 on left ventricular
remodeling.[4][5] There was no significant difference in the change in LVEDVI from baseline to
90 days between the PG-116800 group and the placebo group.[4][5] Similarly, no significant
improvements were observed in other secondary endpoints, including changes in left
ventricular end-systolic volume, ejection fraction, or the rates of death or reinfarction.[4][5]
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Endpoint PG-116800 (n=125) Placebo (n=128) p-value
Change in LVEDVI

5.09+1.45 548 +1.41 0.42
(ml/m2) at 90 days
Change in LV
Diastolic Volume (ml) 8.43 10.35 0.31
at 90 days
Change in LV Systolic
Volume (ml) at 90 0.58 2.23 0.30
days
Change in LV Ejection
Fraction (%) at 90 4.85 4.25 0.32
days
Death or Reinfarction Not significantly Not significantly
at 90 days (%) different different

Table 1: Key Efficacy Outcomes of the PREMIER Trial. Data are presented as mean + standard
error where applicable.[4][5]

Safety and Tolerability

In the PREMIER trial, PG-116800 was generally well-tolerated. However, there was a notable
increase in the incidence of arthralgia and joint stiffness in the treatment group, although the
overall rate of musculoskeletal adverse events was not statistically different from placebo (21%
vs. 15%, p=0.33).[4][5]

Osteoarthritis

Given the role of MMPs in cartilage degradation, PG-116800 was also investigated for its
potential as a disease-modifying drug in patients with knee osteoarthritis.

Experimental Protocol

A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response
study was conducted to assess the efficacy and safety of PG-116800 over 12 months.[9] A total
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of 401 patients with mild to moderate knee osteoarthritis were randomized to receive one of
four doses of PG-116800 (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo, taken twice daily.[9]
The primary efficacy endpoints were the progression of joint space narrowing, measured by
microfocal radiography with fluoroscopic positioning, and changes in the Western Ontario and
McMaster Universities Osteoarthritis Index (WOMAC) scores.[9]

Microfocal Radiography with Fluoroscopic Positioning Protocol: This technique is designed to
provide highly reproducible measurements of joint space width. The general principles involve:

e Fluoroscopic Guidance: Fluoroscopy is used to ensure standardized positioning of the knee
joint, typically in a weight-bearing, semi-flexed position. This allows for the X-ray beam to be
precisely aligned with the medial tibial plateau.[10]

» Image Acquisition: High-resolution microfocal radiographs are then taken. This method aims
to accurately measure the narrowest point of the joint space, which is considered a surrogate
for cartilage thickness.[10]

o Standardization: This standardized approach reduces the variability that can be introduced
by slight differences in knee flexion and rotation between imaging sessions.[10]

Clinical Trial Outcomes

The clinical trial of PG-116800 in osteoarthritis was terminated early due to a lack of efficacy
and significant safety concerns.[9] After one year of treatment, there were no statistically
significant differences between any of the PG-116800 dose groups and the placebo group in
terms of the mean change in minimum joint space width or WOMAC scores.[9]
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Treatment Group

Mean Change in Minimum
Joint Space Width (mm) at
12 months

Mean Change in WOMAC
Score at 12 months

Placebo (n=80)

Not significantly different from
PG-116800 groups

Not significantly different from
PG-116800 groups

PG-116800 25 mg (n=81)

Not significantly different from

placebo

Not significantly different from

placebo

PG-116800 50 mg (n=80)

Not significantly different from

placebo

Not significantly different from

placebo

PG-116800 100 mg (n=80)

Not significantly different from

placebo

Not significantly different from

placebo

PG-116800 200 mg (n=80)

Not significantly different from

placebo

Not significantly different from

placebo

Table 2: Efficacy Outcomes of the PG-116800 Osteoarthritis Trial.[9]

Safety and Tolerability

A significant and dose-dependent increase in musculoskeletal adverse events was observed,
which ultimately led to the discontinuation of the 200 mg dose and the termination of the drug's
development for this indication.[9] The most frequently reported adverse effect was arthralgia
(joint pain), affecting 35% of patients in the PG-116800 groups.[9] A notable percentage of
patients, particularly in the higher dose groups, experienced a reduction in shoulder range of
motion.[9] Furthermore, hand-related adverse events, including edema, palmar fibrosis, and
Dupuytren's contracture, were reported in 13% of patients, with half of these cases occurring in
the 200 mg group.[9] This musculoskeletal toxicity is a known class effect of broad-spectrum
MMP inhibitors.

Comparison with Other Matrix Metalloproteinase
Inhibitors

The clinical development of broad-spectrum MMP inhibitors has been challenging, largely due
to a lack of efficacy and the consistent emergence of musculoskeletal side effects.
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e Marimastat and Prinomastat: These are other well-known broad-spectrum MMP inhibitors
that were primarily developed as anti-cancer agents. Similar to PG-116800, their clinical
trials were often hampered by dose-limiting musculoskeletal toxicity, including inflammatory
polyarthritis.[1][11][12] While they showed some promise in early-phase oncology trials, they
ultimately failed to demonstrate a significant survival benefit in larger phase 1l studies.[11]
[12]

 Tissue Inhibitors of Metalloproteinases (TIMPS): These are the endogenous inhibitors of
MMPs. The complex interplay between MMPs and TIMPs is crucial for maintaining tissue
homeostasis.[13][14] An imbalance in the MMP/TIMP ratio is implicated in various
pathologies.[13] While TIMPs themselves have been explored as therapeutic agents, their
clinical development has been limited, and the focus has shifted towards developing more
selective MMP inhibitors to avoid the off-target effects and toxicities associated with broad-

spectrum inhibition.[9]

Signaling Pathways and Experimental Workflows
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MMP Activation and Pathological Tissue Remodeling

Pathological Stimulus.
(e.9., Myocardial Infarction, Inflammation)
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PREMIER Trial Workflow

Patient Screening

Inclusion Criteria Met
(First STEMI, LVEF 15-40%)

Randomization

PG-116800 (200mg BID) Placebo

:

y

90-Day Treatment Period |«& Baseline Echocardiogram

:

90-Day Follow-up Echocardiogram

Data Analysis
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Osteoarthritis Trial Workflow

Patient Screening

Inclusion Criteria Met
(Mild-Moderate Knee OA)

<_____________________________I

Randomization

Dose Groups (25, 50, 100, 200mg BID) Placebo Group
12-Month Treatment Period Baseline Radiography & WOMAC

:

12-Month Follow-up Radiography & WOMAC

:

Data Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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